2-Chloro-6-formylisonicotinonitrile
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Overview
Description
2-Chloro-6-formylisonicotinonitrile is an organic compound with the molecular formula C7H3ClN2O and a molecular weight of 166.56 g/mol It is a derivative of isonicotinonitrile, characterized by the presence of a chloro group at the 2-position and a formyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-6-formylisonicotinonitrile typically involves the chlorination of isonicotinonitrile followed by formylation. One method involves dissolving N-oxo niacinamide in an organic solvent and maintaining the temperature at 25 ± 5°C. The reaction mixture is then subjected to chlorination using a suitable chlorinating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-formylisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields 2-methoxy-6-formylisonicotinonitrile.
Oxidation: Oxidation of the formyl group yields 2-chloro-6-carboxyisonicotinonitrile.
Reduction: Reduction of the formyl group results in 2-chloro-6-hydroxymethylisonicotinonitrile.
Scientific Research Applications
2-Chloro-6-formylisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-6-formylisonicotinonitrile is not well-documented. its reactivity can be attributed to the presence of the chloro and formyl groups, which can participate in various chemical transformations. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloroisonicotinonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
6-Formylisonicotinonitrile: Lacks the chloro group, affecting its reactivity and applications.
Properties
Molecular Formula |
C7H3ClN2O |
---|---|
Molecular Weight |
166.56 g/mol |
IUPAC Name |
2-chloro-6-formylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3ClN2O/c8-7-2-5(3-9)1-6(4-11)10-7/h1-2,4H |
InChI Key |
YOXDRLOJHHANAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Cl)C#N |
Origin of Product |
United States |
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